molecular formula C5H12N2O B14905102 4-Methyl-1,4,5-oxadiazepane

4-Methyl-1,4,5-oxadiazepane

Cat. No.: B14905102
M. Wt: 116.16 g/mol
InChI Key: MMEVOKGZQDWRJL-UHFFFAOYSA-N
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Description

4-Methyl-1,4,5-oxadiazepane is a heterocyclic compound that incorporates nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazepane family, which is known for its diverse applications in various fields, including pharmaceuticals and agriculture. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4,5-oxadiazepane typically involves the reaction of 4,5-diacyl-1,4,5-oxadiazepane with a base in a polar solvent at elevated temperatures . This process converts the 4,5-diacyl-1,4,5-oxadiazepane into the corresponding oxadiazepane derivative. The reaction conditions, including the choice of base and solvent, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and isolation to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,4,5-oxadiazepane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazepane derivatives with additional functional groups, while reduction may result in the formation of simpler compounds.

Scientific Research Applications

4-Methyl-1,4,5-oxadiazepane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: this compound derivatives have shown potential as therapeutic agents due to their ability to modulate biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-1,4,5-oxadiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

4-Methyl-1,4,5-oxadiazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

4-methyl-1,4,5-oxadiazepane

InChI

InChI=1S/C5H12N2O/c1-7-3-5-8-4-2-6-7/h6H,2-5H2,1H3

InChI Key

MMEVOKGZQDWRJL-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCCN1

Origin of Product

United States

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